

Cnidioside B Methyl Ester: A Literature Review for Drug Discovery Professionals

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Compound of Interest

Compound Name: *Cnidioside B methyl ester*

Cat. No.: B599613

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cnidioside B methyl ester is a naturally occurring benzofuran glycoside. It has been identified in several medicinal plants, including *Ammi majus* L., *Cnidium monnieri* (L.) Cusson, *Angelica furcijuga* Kitag., and *Ruta graveolens* L.^[1] While dedicated research on the biological activities of **Cnidioside B methyl ester** is limited, its chemical structure as a benzofuran glycoside and its presence in plants with known therapeutic properties suggest its potential as a bioactive molecule. This technical guide provides a comprehensive review of the available literature on **Cnidioside B methyl ester**, its plant sources, and the known biological activities of related compounds to inform future research and drug development efforts.

Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₄ O ₁₀	[1]
Molecular Weight	412.39 g/mol	[1]
CAS Number	158500-59-5	[1]
Chemical Name	methyl 3-(6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-7-methoxybenzofuran-5-yl)propanoate	[1]

Natural Sources

Cnidioside B methyl ester has been isolated from the following plant species:

- *Ammi majus*L. (Bishop's Weed): This plant is a well-known source of furanocoumarins like xanthotoxin and bergapten, which are used in the treatment of skin conditions such as psoriasis and vitiligo.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The plant also contains flavonoids with various reported pharmacological activities.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)
- *Cnidium monnieri*(L.) Cusson (Monnier's snowparsley): A traditional Chinese medicine herb, its fruits are rich in coumarins, particularly osthole, which has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-osteoporotic, and antitumor activities.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- *Angelica furcijuga*Kitag.: Species of the *Angelica* genus are known to contain coumarins, furanocoumarins, and essential oils with anti-inflammatory and cytotoxic properties.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- *Ruta graveolens*L. (Common Rue): This plant is known to contain a variety of secondary metabolites, including coumarins and alkaloids, with a history of use in traditional medicine.[\[1\]](#)

Biological Activities of Related Compounds and Source Plants

Direct experimental data on the biological activity of **Cnidioside B methyl ester** is not readily available in the current scientific literature. However, based on its chemical class (benzofuran glycoside) and its plant sources, potential areas of pharmacological interest can be inferred.

Benzofuran Derivatives: Compounds containing a benzofuran core structure are known to exhibit a wide range of biological activities, including:

- **Antimicrobial and Antifungal Activity:** Various benzofuran derivatives have shown potent activity against a range of bacteria and fungi.[14][15][16][17][18]
- **Anti-inflammatory Activity:** Many natural and synthetic benzofurans have demonstrated anti-inflammatory properties.[18]
- **Antitumor and Cytotoxic Activity:** Several benzofuran compounds have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines. [14][15][16][17]
- **Antioxidant Activity:** The benzofuran scaffold is present in many natural compounds with significant antioxidant properties.[15][16][17]

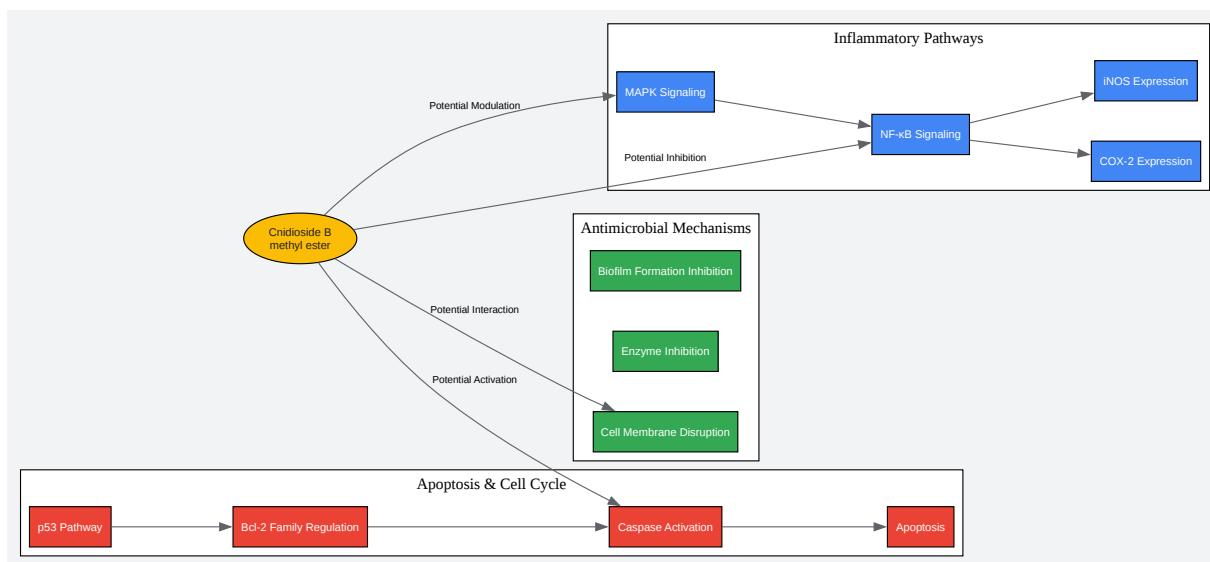
Constituents of Source Plants: The plants from which **Cnidioside B methyl ester** is isolated are rich in bioactive compounds, primarily coumarins and flavonoids.

- **Cnidium monnieri:** The primary active constituents are coumarins, with osthole being the most studied. Osthole has shown anti-inflammatory, anti-allergic, and anti-osteoporotic effects.[1][8] The plant has also been investigated for its potential in treating skin diseases and male impotence.[1]
- **Ammi majus:** This plant is a major source of furanocoumarins used in photochemotherapy for skin disorders.[2][3][4][5][6] Extracts have also shown antimicrobial and anti-inflammatory properties.[2][5]
- **Angelica Species:** Various species of Angelica are used in traditional medicine for their anti-inflammatory and analgesic properties.[10] Their chemical constituents include coumarins

and polysaccharides with demonstrated cytotoxic and antimicrobial activities.[10]

Potential Signaling Pathways of Interest

Given the known activities of related benzofurans and compounds from the source plants, the following signaling pathways may be relevant for future investigation of **Cnidioside B methyl ester**.



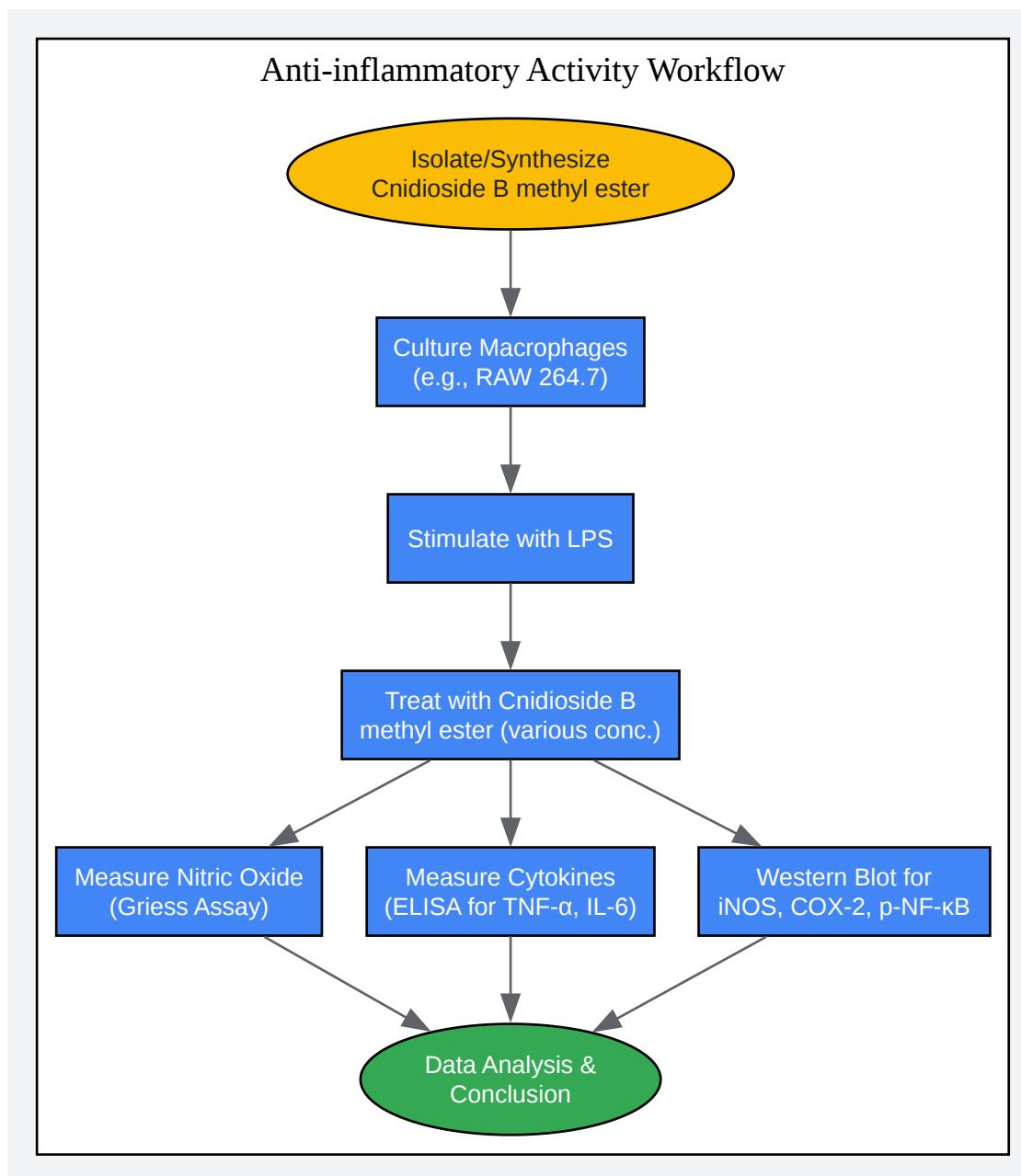
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Caption: Potential signaling pathways for **Cnidioside B methyl ester**.

Suggested Experimental Protocols

Due to the lack of specific studies on **Cnidioside B methyl ester**, the following are generalized experimental workflows that could be adapted to investigate its biological activities.

Workflow for In Vitro Anti-inflammatory Activity Screening



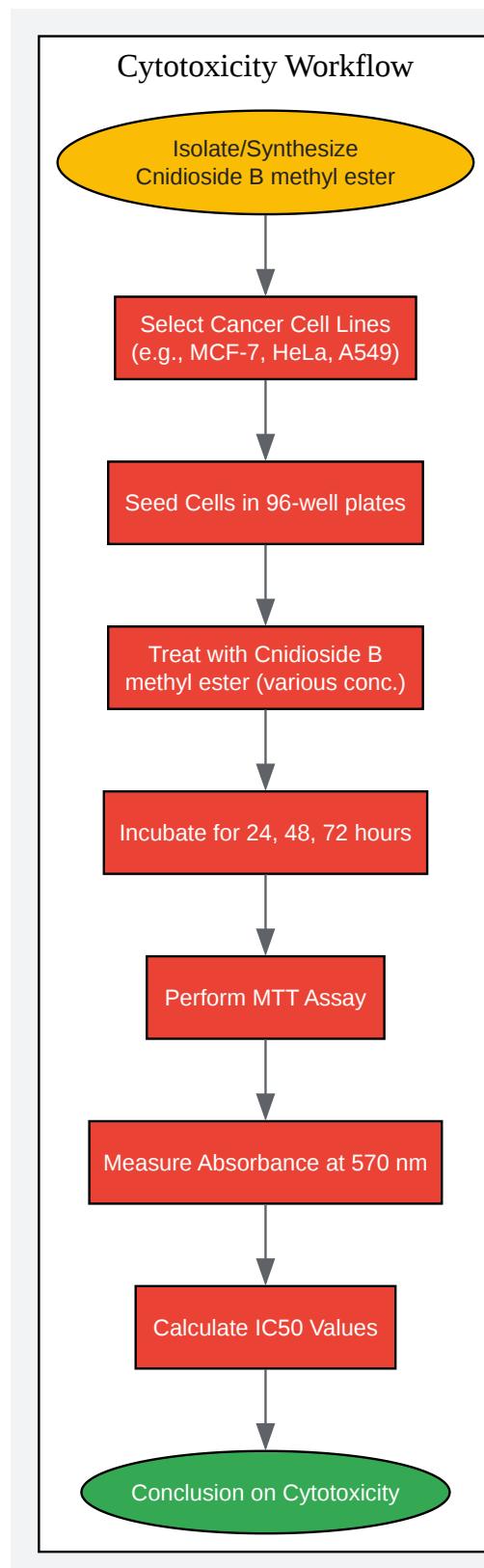
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Caption: Workflow for assessing anti-inflammatory activity.

Detailed Methodology (Example: Nitric Oxide Assay)

- Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of **Cnidioside B methyl ester** for 1 hour.
- Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 $\mu\text{g}/\text{mL}$ to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours.
- Griess Assay:
 - Transfer 50 μL of the cell culture supernatant to a new 96-well plate.
 - Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Workflow for In Vitro Cytotoxicity Screening



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Caption: Workflow for assessing in vitro cytotoxicity.

Detailed Methodology (Example: MTT Assay)

- Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5×10^3 cells/well) and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of **Cnidioside B methyl ester** and incubate for the desired time period (e.g., 48 hours).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

Cnidioside B methyl ester is a naturally occurring benzofuran glycoside with a chemical structure that suggests potential biological activity. While direct experimental evidence is currently lacking, its presence in medicinally important plants and the known pharmacological properties of related compounds highlight the need for further investigation. Future research should focus on the isolation or synthesis of sufficient quantities of **Cnidioside B methyl ester** to enable comprehensive screening for its anti-inflammatory, antimicrobial, and cytotoxic properties. Elucidation of its mechanisms of action and identification of its molecular targets will be crucial for evaluating its potential as a lead compound in drug discovery programs. The experimental workflows and potential signaling pathways outlined in this guide provide a framework for initiating such investigations.

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